![molecular formula C17H15Cl2N3OS B300135 {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol, also known as DCTPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in fungal and bacterial cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development. However, its effects on biochemical and physiological processes are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and potential applications in various fields. However, its limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
Future research on {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol could focus on several areas, including:
1. Further investigation of its mechanism of action and potential applications in medicinal chemistry, materials science, and agriculture.
2. Development of new synthetic routes to improve its solubility and purity.
3. Evaluation of its potential as a drug delivery system.
4. Investigation of its potential as a plant growth regulator.
5. Studies on its potential environmental impact and toxicity.
In conclusion, {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesemethoden
The synthesis of {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base, followed by the addition of phenylmagnesium bromide and subsequent oxidation with hydrogen peroxide. The resulting compound is then purified through recrystallization to obtain pure {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol.
Wissenschaftliche Forschungsanwendungen
{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has been shown to exhibit antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. In materials science, {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis. In agriculture, {5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has been investigated for its potential as a plant growth regulator.
Eigenschaften
Produktname |
{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol |
---|---|
Molekularformel |
C17H15Cl2N3OS |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-phenylmethanol |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-22-16(15(23)11-6-3-2-4-7-11)20-21-17(22)24-10-12-13(18)8-5-9-14(12)19/h2-9,15,23H,10H2,1H3 |
InChI-Schlüssel |
WJELIZXHVOKXFN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C(C3=CC=CC=C3)O |
Kanonische SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.